molecular formula C7H11NO2 B038997 (2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde CAS No. 120529-81-9

(2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde

Cat. No. B038997
CAS RN: 120529-81-9
M. Wt: 141.17 g/mol
InChI Key: AYSYNORIIRYEHP-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains both a pyrrole and an oxazole ring. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of (2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
(2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde has been found to have antiproliferative and cytotoxic effects on cancer cells. It has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. In addition, this compound has been found to have antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of (2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde. One direction is the further investigation of its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is the study of its potential use as an antioxidant in the treatment of various diseases. Additionally, the toxicity of this compound should be further studied to determine its safety for use in various applications.

Synthesis Methods

(2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde can be synthesized using various methods. One such method involves the reaction of 2-amino-1,3-propanediol with 2-bromoacetaldehyde diethyl acetal in the presence of sodium hydride. This reaction results in the formation of (2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde in good yield.

Scientific Research Applications

(2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde has potential applications in scientific research. It has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. This compound has been found to have antiproliferative and cytotoxic effects on cancer cells. It has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.

properties

CAS RN

120529-81-9

Product Name

(2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(2R,3aR)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde

InChI

InChI=1S/C7H11NO2/c9-5-7-4-6-2-1-3-8(6)10-7/h5-7H,1-4H2/t6-,7-/m1/s1

InChI Key

AYSYNORIIRYEHP-RNFRBKRXSA-N

Isomeric SMILES

C1C[C@@H]2C[C@@H](ON2C1)C=O

SMILES

C1CC2CC(ON2C1)C=O

Canonical SMILES

C1CC2CC(ON2C1)C=O

synonyms

Pyrrolo[1,2-b]isoxazole-2-carboxaldehyde, hexahydro-, trans- (9CI)

Origin of Product

United States

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